1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one
Description
Properties
CAS No. |
88653-56-9 |
|---|---|
Molecular Formula |
C7H8O3S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
1-(5-methylsulfonylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8O3S2/c1-5(8)6-3-4-7(11-6)12(2,9)10/h3-4H,1-2H3 |
InChI Key |
LUBYAQVZHFFTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Typical Preparation Data for 2-Acetylthiophene
| Parameter | Details |
|---|---|
| Starting Material | Thiophene |
| Acylating Agent | Acetyl chloride or acetic anhydride |
| Catalyst | Aluminum chloride (AlCl3) or similar Lewis acid |
| Solvent | Dichloromethane or carbon disulfide |
| Reaction Conditions | 0 °C to room temperature, under inert atmosphere |
| Yield | Typically 80-95% |
| Purification | Distillation or recrystallization |
This intermediate is well-characterized by NMR, HPLC, and LC-MS techniques.
Introduction of the Methanesulfonyl Group
The methanesulfonyl substituent at the 5-position of the thiophene ring can be introduced via sulfonylation reactions. A common approach involves:
- Starting from 5-bromothiophene-2-yl ethanone or 2-acetyl-5-halothiophene.
- Performing nucleophilic substitution or palladium-catalyzed coupling with methanesulfonyl sources such as methanesulfonyl chloride or sodium methanesulfinate.
Example Method: Sulfonylation via Palladium-Catalyzed Cross-Coupling
| Step | Description |
|---|---|
| Substrate | 5-Bromo-2-acetylthiophene |
| Reagents | Methanesulfonyl chloride or sodium methanesulfinate |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh3)4) |
| Base | Triethylamine or potassium carbonate |
| Solvent | Dimethylformamide or acetonitrile |
| Temperature | 80-100 °C |
| Reaction Time | 6-24 hours |
| Work-up | Aqueous quench, extraction, purification by column chromatography or recrystallization |
| Yield | Moderate to high (60-85%) depending on conditions |
This method is favored for its regioselectivity and mild conditions, preserving the acetyl group intact.
Alternative Preparation Route: Direct Sulfonylation of 2-Acetylthiophene
Another approach involves direct sulfonylation of 2-acetylthiophene at the 5-position using electrophilic sulfonylating agents such as methanesulfonyl chloride in the presence of Lewis acid catalysts or under radical conditions.
| Parameter | Details |
|---|---|
| Starting Material | 2-Acetylthiophene |
| Sulfonylating Agent | Methanesulfonyl chloride |
| Catalyst/Initiator | Lewis acids (e.g., FeCl3) or radical initiators (e.g., AIBN) |
| Solvent | Dichloromethane or chloroform |
| Temperature | 0 °C to reflux |
| Reaction Time | 4-12 hours |
| Yield | Variable (40-70%) depending on conditions |
| Purification | Chromatography or recrystallization |
This method requires careful control to avoid polysulfonylation or side reactions.
Representative Experimental Procedure
A representative procedure based on literature data for preparing 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one is as follows:
Synthesis of 5-Bromo-2-acetylthiophene:
- Bromination of 2-acetylthiophene with N-bromosuccinimide (NBS) in acetonitrile at 0 °C to room temperature.
- Isolation by filtration and purification by recrystallization.
Palladium-Catalyzed Coupling with Methanesulfonyl Source:
- In a dry flask under nitrogen, 5-bromo-2-acetylthiophene (1 equiv) is dissolved in dry dimethylformamide.
- Addition of sodium methanesulfinate (1.2 equiv), palladium tetrakis(triphenylphosphine) (5 mol%), and potassium carbonate (2 equiv).
- Stirring at 90 °C for 12 hours.
- Cooling, aqueous work-up, extraction with ethyl acetate.
- Purification by silica gel chromatography to afford the target compound.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Thiophene | Acetyl chloride, AlCl3 | 0 °C to RT, inert | 80-95 | Preparation of 2-acetylthiophene |
| Palladium-Catalyzed Sulfonylation | 5-Bromo-2-acetylthiophene | Sodium methanesulfinate, Pd(PPh3)4, base | 80-100 °C, 6-24 h | 60-85 | Regioselective methanesulfonyl introduction |
| Direct Electrophilic Sulfonylation | 2-Acetylthiophene | Methanesulfonyl chloride, FeCl3 or radical initiator | 0 °C to reflux, 4-12 h | 40-70 | Requires careful control to avoid side reactions |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure and purity.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, often >98% for final products.
- Mass Spectrometry (MS): Confirms molecular weight.
- Recrystallization and Chromatography: Employed for purification.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The methanesulfonyl group distinguishes the target compound from analogs with other substituents. Key comparisons include:
Key Observations :
- Electronic Effects: Methanesulfonyl (-SO₂CH₃) and nitro (-NO₂) groups are strong electron-withdrawing substituents, while methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating. These differences influence reactivity in coupling reactions and pharmacokinetic properties .
- Solubility: Methoxy and amino groups may improve aqueous solubility compared to sulfonyl or nitro derivatives .
Comparison of Yields :
- Palladium-mediated reactions typically yield 60–78% for thiophene derivatives .
- Cyclization methods (e.g., for pyrazolines) achieve 52–70% yields .
Physicochemical Properties
- Stability: Sulfonyl groups increase thermal and oxidative stability compared to thioether or amino analogs .
- Spectroscopic Data :
Biological Activity
1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one is a thiophene derivative with significant potential in biological research and applications. The compound features a unique methanesulfonyl group, which enhances its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in enzyme inhibition, and comparisons with related compounds.
- CAS Number: 88653-56-9
- Molecular Formula: C7H8O3S2
- Molecular Weight: 204.3 g/mol
- IUPAC Name: 1-(5-methylsulfonylthiophen-2-yl)ethanone
The biological activity of 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The methanesulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects such as enzyme inhibition.
Enzyme Inhibition Studies
Research indicates that 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one can be utilized in studying enzyme inhibition. For instance, it has been investigated for its potential to inhibit key enzymes involved in metabolic pathways, which could be beneficial in drug development targeting diseases like cancer and diabetes.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In studies evaluating related thiophene derivatives, compounds similar to 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating bacterial infections .
Anticancer Properties
In vitro studies have demonstrated that certain thiophene derivatives exhibit cytotoxic effects on cancer cell lines. While specific data on 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one is limited, the structural similarities with other active compounds suggest that it may also possess anticancer properties. For example, related compounds have shown IC50 values less than 25 μM against HepG2 and MCF-7 cancer cell lines .
Comparison with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(Thiophen-2-yl)ethan-1-one | Lacks methanesulfonyl group | Less reactive |
| 1-[5-(4-Methoxyphenyl)thiophen-2-yl]ethan-1-one | Contains methoxyphenyl group | Different chemical properties |
The presence of the methanesulfonyl group in 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one enhances its reactivity and potential applications compared to its analogs.
Research Findings and Case Studies
Several studies have explored the biological activities of thiophene derivatives, providing insights into their mechanisms and applications. For instance:
- Enzyme Inhibition : Research has demonstrated that thiophene derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases.
- Antimicrobial Testing : A study on related compounds showed marked activity against Escherichia coli, indicating that modifications to the thiophene structure could enhance antimicrobial efficacy .
- Cytotoxicity Assays : In vitro assays on various cell lines revealed that some thiophene derivatives possess significant cytotoxic effects, warranting further investigation into their mechanisms and therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
